molecular formula C8H16ClNO4S B1378973 tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate CAS No. 1196153-59-9

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate

Cat. No.: B1378973
CAS No.: 1196153-59-9
M. Wt: 257.74 g/mol
InChI Key: OMSPDJMNLOWPPG-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, a carbamic acid ester, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate typically involves the reaction of 3-chloropropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with chlorosulfonic acid to introduce the chlorosulfonyl group. The overall reaction can be summarized as follows:

    Formation of Carbamate: [ \text{3-chloropropylamine} + \text{tert-butyl chloroformate} \rightarrow \text{(3-chloropropyl)-carbamic acid tert-butyl ester} ]

    Introduction of Chlorosulfonyl Group: [ \text{(3-chloropropyl)-carbamic acid tert-butyl ester} + \text{chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Sulfonamide, Sulfonate, or Sulfonothioate Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acid and Alcohol: Formed from hydrolysis.

    Amine: Formed from reduction.

Scientific Research Applications

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which acts as an electrophilic center. The compound can modify proteins and other biomolecules by forming sulfonamide or sulfonate linkages, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorosulfonyl-propyl)-carbamic acid methyl ester
  • (3-Chlorosulfonyl-propyl)-carbamic acid ethyl ester
  • (3-Chlorosulfonyl-propyl)-carbamic acid isopropyl ester

Uniqueness

tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPDJMNLOWPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206883
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-59-9
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate
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